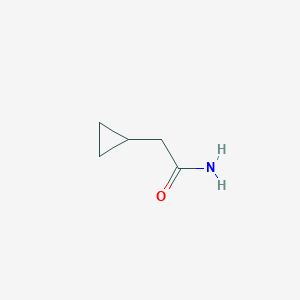![molecular formula C10H8N2O2 B3058531 [2,3'-Bipyridine]-3,4'-diol CAS No. 89945-98-2](/img/structure/B3058531.png)
[2,3'-Bipyridine]-3,4'-diol
Descripción general
Descripción
[2,3’-Bipyridine]-3,4’-diol is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with hydroxyl groups attached to the 3 and 4 positions of the bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-3,4’-diol typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another approach is the Suzuki coupling, which uses boronic acids or esters as coupling partners with halopyridines . These reactions are generally carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-3,4’-diol may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
[2,3’-Bipyridine]-3,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted bipyridines, dihydro derivatives, and quinone-like structures, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,3’-Bipyridine]-3,4’-diol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biomolecules and has been investigated for its antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of [2,3’-Bipyridine]-3,4’-diol are explored for their therapeutic potential. They are being studied for their ability to modulate biological pathways and as potential drug candidates .
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of [2,3’-Bipyridine]-3,4’-diol involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
3,3’-Bipyridine: Similar structure but different reactivity due to the position of the nitrogen atoms.
Uniqueness
[2,3’-Bipyridine]-3,4’-diol is unique due to the presence of hydroxyl groups, which enhance its reactivity and ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong coordination with metal ions and specific interactions with biological molecules .
Propiedades
IUPAC Name |
3-(3-hydroxypyridin-2-yl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-5-11-6-7(8)10-9(14)2-1-4-12-10/h1-6,14H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYPBTAQZPUXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CNC=CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552486 | |
| Record name | 3-Hydroxy[2,3'-bipyridin]-4'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89945-98-2 | |
| Record name | 3-Hydroxy[2,3'-bipyridin]-4'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-](/img/structure/B3058464.png)




